molecular formula C22H23N3O3 B6488941 N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-19-4

N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B6488941
CAS No.: 941954-19-4
M. Wt: 377.4 g/mol
InChI Key: ALOPABXIIPGQJB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with a morpholine ring and an acetamide side chain. The quinoline moiety is functionalized at the 2-position with morpholin-4-yl and at the 8-position with an oxygen-linked acetamide group. The acetamide nitrogen is further substituted with a 4-methylphenyl group. Its synthesis likely involves coupling reactions between substituted quinoline precursors and acetamide intermediates, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-5-8-18(9-6-16)23-21(26)15-28-19-4-2-3-17-7-10-20(24-22(17)19)25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPABXIIPGQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline ring can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Attachment of the 4-Methylphenyl Group: This step can be achieved through electrophilic aromatic substitution.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

    Reduction: Reduction reactions could target the quinoline ring or the acetamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in materials science or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The quinoline ring system is known to intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide Quinoline 2-morpholin-4-yl, 8-oxyacetamide (N-4-methylphenyl) C₂₃H₂₅N₃O₃ 403.47
2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Phenylacetamide 4-chlorophenoxy, N-(morpholin-4-ylsulfonylphenyl) C₁₈H₁₉ClN₂O₅S 410.87
2-(6-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)-phenyl]-acetamide Indole-acetamide 6-bromoindolyl, N-(4-hydroxyethylphenyl) C₁₈H₁₇BrN₂O₂ 373.2
N-(4-fluorophenyl)-2-(2-thienyl)acetamide Thienyl-acetamide 2-thienyl, N-4-fluorophenyl C₁₂H₁₀FNO₂S 251.28

Key Observations :

  • Morpholine vs. Sulfonyl Morpholine: The target compound’s morpholine substituent at the quinoline 2-position contrasts with the morpholin-4-ylsulfonyl group in the phenylacetamide derivative (Table 1, Row 2).
  • Quinoline vs. Indole/Thienyl Cores: The quinoline core in the target compound provides a rigid aromatic system, whereas indole (Row 3) and thienyl (Row 4) cores offer heterocyclic diversity.
  • Substituent Effects : The 4-methylphenyl group on the acetamide nitrogen (target compound) is less electronegative compared to the 4-fluorophenyl group in Row 4, which may influence pharmacokinetic properties like metabolic stability .

Key Observations :

  • Chloroacetamide Intermediates: The target compound’s synthesis likely parallels methods for (quinolin-8-yloxy)acetamide derivatives, where chloroacetamide intermediates react with substituted quinolines under basic conditions .

Physicochemical and Spectroscopic Properties

Table 3: NMR and Spectroscopic Data

Compound Name ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm) Reference
This compound Not reported Not reported
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide δ 7.69 (br s, NH), 1.21 (d, J=7.0 Hz, isopropyl) δ 169.8 (C=O), 168.6 (C=O), 145.2 (aromatic)
2-Chloro-N-(4-fluorophenyl)acetamide δ 7.45 (d, J=8.7 Hz, aromatic), 4.25 (s, CH₂Cl) δ 166.8 (C=O), 159.2 (C-F)

Key Observations :

  • Acetamide Proton Signals : The broad singlet at δ 7.69 in Row 2 (Table 3) corresponds to the NH group, a common feature in acetamides. Similar signals would be expected in the target compound .
  • Aromatic and Morpholine Signals: The absence of reported data for the target compound underscores the need for further characterization, though comparisons with morpholine-containing derivatives (e.g., δ 3.31–3.55 for morpholine protons in Row 2) suggest diagnostic peaks .

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